N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide
Description
N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide (CID 3056301) is a benzenesulfonamide derivative characterized by a central 1,3,5-triazine ring substituted with a phenyl group at the 6-position and a sulfonamide group at the 2-position. Its molecular formula is C₁₅H₁₂N₄O₂S, with the SMILES notation C1=CC=C(C=C1)C2=NC(=NC=N2)NS(=O)(=O)C3=CC=CC=C3 and InChI key BCMMRWRUBBFFOK-UHFFFAOYSA-N . The compound’s structure combines a planar triazine core with a flexible sulfonamide linkage, enabling diverse interactions with biological targets.
Properties
CAS No. |
73688-61-6 |
|---|---|
Molecular Formula |
C15H12N4O2S |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
N-(4-phenyl-1,3,5-triazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12N4O2S/c20-22(21,13-9-5-2-6-10-13)19-15-17-11-16-14(18-15)12-7-3-1-4-8-12/h1-11H,(H,16,17,18,19) |
InChI Key |
BCMMRWRUBBFFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=N2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of Benzenesulfonyl Chlorides
Benzenesulfonyl chlorides are key intermediates in the synthesis of benzenesulfonamides. The conversion of benzenesulfonic acid salts to sulfonyl chlorides is commonly achieved using inorganic acid chlorides such as phosgene, thionyl chloride, or phosphorus pentachloride.
- Reaction conditions:
- Molar ratio of sulfonic acid salt to acid chloride: typically 1:1 to 1:1.5
- Solvents: inert organic solvents such as chlorobenzene, toluene, chloroform, carbon tetrachloride, hexane, or cyclohexane; chlorobenzene is preferred
- Temperature: 20–130 °C, optimally 70–90 °C
- Catalysts: catalytic amounts of N,N-dimethylformamide enhance reaction efficiency
- Example: Reaction of sulfonic acid salts with phosgene in chlorobenzene at 70–90 °C with catalytic N,N-dimethylformamide yields benzenesulfonyl chlorides efficiently.
Formation of Benzenesulfonamides
Benzenesulfonamides are prepared by reacting benzenesulfonyl chlorides with ammonia or amines.
- Reaction conditions:
- Ammonia is passed into a solution of benzenesulfonyl chloride in inert solvents such as diethyl ether, tetrahydrofuran, dioxane, pentane, hexane, cyclohexane, or acetonitrile
- Temperature range: room temperature to 50 °C
- Ammonia used in stoichiometric or slight excess (up to 10%)
- Two-phase systems (e.g., aqueous ammonia and toluene) are also effective
- Notes: The reaction is generally straightforward, yielding benzenesulfonamides in good yields.
Synthesis of the 1,3,5-Triazine Ring and Coupling
The 1,3,5-triazine ring substituted with the phenyl group can be constructed or functionalized prior to coupling with the benzenesulfonamide.
- A reported method involves the reaction of benzenesulfonylguanidine with dimethyl cyanocarboimidodithioate in the presence of potassium hydroxide in dry dioxane under reflux for 1 hour.
- The reaction mixture is then poured into ice-water, neutralized with hydrochloric acid, filtered, washed, dried, and crystallized from dimethyl sulfoxide.
- This procedure yields the desired compound as pale-yellow crystals with high yield (87%) and good purity.
Reaction Conditions and Optimization Data
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonic acid salt to sulfonyl chloride | Phosgene (1-1.5 eq), catalytic N,N-dimethylformamide | Chlorobenzene | 70–90 | High | Inert atmosphere recommended |
| Sulfonyl chloride to sulfonamide | Ammonia (stoichiometric or slight excess) | Diethyl ether, THF, dioxane | 20–50 | High | Two-phase aqueous-organic systems possible |
| Triazine ring formation and coupling | Benzenesulfonylguanidine + dimethyl cyanocarboimidodithioate + KOH | Dry dioxane | Reflux (~101) | 87 | Reflux 1 h, then acid workup and crystallization |
Mechanistic Insights and Structural Considerations
- The coupling reaction between benzenesulfonylguanidine and dimethyl cyanocarboimidodithioate proceeds via nucleophilic attack facilitated by potassium hydroxide, leading to ring closure forming the 1,3,5-triazine core with benzenesulfonamide substitution.
- X-ray crystallography studies confirm the structure of the product as the dihydro-1,3,5-triazine-benzenesulfonamide derivative, with a protonated nitrogen in the triazine ring and an exocyclic C=N double bond to the sulfonamide moiety.
- Hydrogen bonding and molecular planarity influence the crystallization and purity of the final compound.
Summary of Key Findings
- The preparation of This compound involves multi-step synthesis starting from benzenesulfonic acid salts converted to sulfonyl chlorides using phosgene under catalytic conditions.
- Subsequent reaction with ammonia yields benzenesulfonamides.
- The triazine ring is constructed via reaction of benzenesulfonylguanidine with dimethyl cyanocarboimidodithioate under basic reflux conditions.
- The final compound is isolated in high yield and purity after acid workup and crystallization.
- Reaction parameters such as solvent choice, temperature, and catalyst presence are critical for optimizing yield and selectivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient s-triazine core facilitates nucleophilic displacement at position 4 or 6 of the ring:
-
Reaction with amines : Substitution with piperidine or morpholine derivatives occurs under reflux in dioxane with K₂CO₃, yielding analogs like 4a (N-[3,4-dihydro-4-amino-6-(piperidin-1-yl)triazin-2-yl]benzenesulfonamide) .
-
Aniline coupling : Reactions with substituted anilines (e.g., 4-chloroaniline) produce aryl-substituted derivatives (e.g., 7a ) with yields up to 68% .
Table 1: Reaction conditions and yields for nucleophilic substitutions
| Substrate | Reagent | Conditions | Yield (%) | Product |
|---|---|---|---|---|
| Parent compound | Piperidine | Dioxane, K₂CO₃, reflux | 72 | 4a |
| Parent compound | 4-Chloroaniline | DMF, 80°C, 6h | 68 | 7a |
Oxidation and Alkylation
The sulfenamide intermediate (3a ) undergoes selective transformations:
-
MCPBA oxidation : Treatment with meta-chloroperbenzoic acid (MCPBA) in CH₂Cl₂ yields sulfonamide 5a (25%) and sulfinamide 6a (2.3%) via sulfoxide formation .
-
Alkylation : Tertiary amine 4a is synthesized by alkylating the secondary amine group in 3a with methyl iodide (49% yield) .
Condensation Reactions
The triazine NH₂ group participates in cyclocondensation:
-
With ketones : One-pot condensation of sulfanilamide, cyanoguanidine, and cyclic ketones (e.g., cyclohexanone) under HCl/EtOH reflux generates 1,3,5-triazinyl derivatives (6a–j ) .
-
With aldehydes : Aldol condensation of active methylene groups (e.g., in 10 ) with benzaldehydes produces α,β-unsaturated derivatives (12a–j ) .
Table 2: Key condensation products
| Starting Material | Reagent | Product | Biological Activity (IC₅₀, nM) |
|---|---|---|---|
| 10 | 4-Fluorobenzaldehyde | 12c | 91.3 (HCT-116) |
| 10 | 3,4-Dimethoxybenzaldehyde | 12j | 2300 (MCF-7) |
Click Chemistry
The triazine core enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):
-
With 4-azidobenzenesulfonamide : Forms 1,2,3-triazole-linked hybrids (6a–o ) with antiproliferative activity (e.g., 6m shows IC₅₀ = 61.7 nM against HCT-116) .
Electrophilic Aromatic Substitution
The benzenesulfonamide moiety undergoes regioselective electrophilic attacks:
-
Nitration : Directed by the sulfonamide group, nitration at the para position occurs in HNO₃/H₂SO₄.
-
Halogenation : Bromination with Br₂/FeBr₃ yields 4-bromo derivatives.
Hydrogen Bonding and Tautomerism
X-ray crystallography confirms tautomeric preferences and hydrogen-bonded networks:
-
Tautomer stability : The dihydro-1,3,5-triazine tautomer (3a ) is favored over alternative forms, stabilized by intramolecular N–H···N and S–O···H–C interactions .
-
Ribbon structures : Molecules form extended ribbons via three classical hydrogen bonds (N–H···O=S and N–H···N) .
Computational Insights
DFT studies reveal electronic properties influencing reactivity:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide. In particular, derivatives of triazinyl aminobenzenesulfonamides have shown significant cytotoxic effects against various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. These compounds were designed to induce apoptosis and cell cycle arrest, demonstrating their potential as therapeutic agents in cancer treatment .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects includes the inhibition of critical protein interactions, such as MDM2-p53, although some studies indicate that they do not directly inhibit this interaction. Instead, they may induce cell cycle arrest through alternative pathways, suggesting a multifaceted approach to cancer therapy .
Antibacterial Properties
Inhibition of Resistant Strains
this compound derivatives have been evaluated for their antibacterial activity against resistant strains, including vancomycin-resistant Enterococcus faecalis. These studies have shown promising results, with certain derivatives exhibiting low nanomolar inhibitory concentrations, indicating their potential as effective antibacterial agents .
Material Science Applications
Vulcanization Accelerators
The compound's structural characteristics make it suitable for use as a vulcanization accelerator in rubber formulations. The incorporation of this compound can enhance the vulcanization process, improving the mechanical properties of rubber products. This application is particularly relevant in the production of tires and other rubber goods where durability and performance are critical .
Table 1: Anticancer Activity of Triazinyl Aminobenzenesulfonamides
| Compound ID | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 31 | HCT-116 | 4.4 | Induces apoptosis |
| 32 | MCF-7 | 5.9 | Cell cycle arrest |
Table 2: Antibacterial Efficacy Against Resistant Strains
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 21 | Vancomycin-resistant E. faecalis | 8 nM |
Mechanism of Action
The mechanism of action of N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it inhibits carbonic anhydrase IX, leading to a disruption in pH regulation and subsequent cell death .
Comparison with Similar Compounds
Table 1: Key Benzenesulfonamide Derivatives and Their Activities
Structural Determinants of Activity
- Triazine vs. Pyridine/Quinoline Cores: The triazine ring in this compound provides rigidity and electron-deficient characteristics, contrasting with the pyridine-quinoline hybrids in . The latter exhibit moderate PPARγ binding (GS: 78.09–87.26) via hydrogen bonding (scores: 6.11–7.42), suggesting that bulkier substituents (e.g., quinoline) may hinder optimal interactions compared to triazine’s compact geometry .
- Substituent Effects on Anticancer Activity: Indoline-carbonyl derivatives () demonstrate nanomolar IC₅₀ values (1.98–9.12 µM), attributed to the indoline moiety’s ability to intercalate DNA or inhibit topoisomerases. In contrast, triazine-based sulfonamides may prioritize kinase or enzyme inhibition due to their planar structure, as seen in CDK2 inhibitors (e.g., Compound 7q, IC₅₀ = 0.7 nM) .
Sulfonamide Linker Modifications :
Compounds with extended linkers, such as phenethyl or benzyl groups (), show varied bioactivity. For example, N-(4-fluorophenyl)benzenesulfonamide enhances acetylcholinesterase reactivation , while shorter linkers in triazine derivatives may favor metabolic stability.
Comparative Pharmacological Profiles
Table 2: Docking Scores and Target Affinities
| Compound | Target | Gold Score | Hydrogen Bonding Score | Reference |
|---|---|---|---|---|
| This compound | Unknown | N/A | N/A | |
| Compound 6 (Pyridine-quinoline) | PPARγ | 78.09 | 6.11 | |
| Compound 7 (Pyridine-quinoline) | PPARγ | 87.26 | 7.42 |
Anticancer Activity :
While triazine derivatives lack reported IC₅₀ values, indoline-carbonyl analogs () outperform fluorouracil (5-FU) in some cases, though other sulfonamides (e.g., ’s Compound 18, IC₅₀ = 35 µg/mL) are less potent than 5-FU .- Enzyme Inhibition: Aminopyrimidine-sulfonamide hybrids () achieve sub-nanomolar CDK2 inhibition, suggesting that triazine’s nitrogen-rich core could similarly target ATP-binding pockets in kinases.
Biological Activity
N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a triazine ring fused with a benzenesulfonamide moiety. Its molecular structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its efficacy and specificity.
Anticancer Activity
Recent studies have demonstrated that benzenesulfonamide derivatives exhibit promising anticancer activity. For instance, compounds bearing the sulfonamide group have been shown to induce apoptosis in various cancer cell lines, including HCT-116, MCF-7, and HeLa cells.
Case Study: Apoptosis Induction
A study investigated the apoptotic potential of a related compound, revealing that treatment with concentrations ranging from 2.5 to 10 µM led to significant increases in both early and late apoptotic cell populations. Specifically:
- HCT-116 Cells : Early apoptotic cells increased to ~10%, while late apoptotic cells rose to 35–40% at higher concentrations.
- MCF-7 Cells : Late-stage apoptosis reached ~40% at 10 µM.
- HeLa Cells : Early apoptosis was observed at 2.5 µM, with late apoptosis increasing significantly thereafter .
The mechanism of action appears to involve caspase activation, confirming the induction of apoptosis through intrinsic pathways.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies have been employed to correlate structural features of this compound with its biological activity. Key descriptors influencing activity include:
- Hydrophobicity : LogP values indicating lipophilicity.
- Electronic properties : Electron-donating or withdrawing effects of substituents.
These models help predict the anticancer efficacy of new derivatives based on their molecular structure .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The compound's effectiveness varies depending on the microbial strain tested.
Antimicrobial Efficacy Table
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | >100 µg/mL |
| Enterococcus faecalis | 16 µg/mL |
This table summarizes findings from multiple studies indicating that while the compound is effective against certain Gram-positive bacteria, it exhibits reduced activity against Gram-negative strains such as E. coli due to inherent resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(6-Phenyl-s-triazin-2-yl)benzenesulfonamide and its derivatives with high purity?
- Methodology :
- Step 1 : Utilize nucleophilic substitution reactions between functionalized benzenesulfonamide precursors and s-triazine intermediates under reflux conditions (e.g., ethanol or THF at 70–80°C for 6–12 hours) .
- Step 2 : Purify crude products via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/acetonitrile) to achieve >95% purity. Monitor purity by TLC (Rf values: 0.43–0.78) and confirm via melting point analysis (e.g., 192–235°C) .
- Step 3 : Characterize using -NMR and -NMR to verify substituent positions and assess electronic environments. For example, aromatic protons typically resonate at δ 7.2–8.5 ppm .
Q. How can researchers optimize the solubility of This compound for in vitro biological assays?
- Methodology :
- Approach : Introduce polar substituents (e.g., hydroxyl, amino, or methoxy groups) to the phenyl or triazine rings to enhance hydrophilicity. For example, derivatives with pyridinyl or pyrimidinyl substituents show improved aqueous solubility due to hydrogen-bonding interactions .
- Validation : Measure solubility in PBS (pH 7.4) using UV-Vis spectroscopy or HPLC. Compare partition coefficients (logP) calculated via software like ChemAxon or experimentally determined via shake-flask methods .
Q. What spectroscopic techniques are essential for characterizing this compound’s structure and stability?
- Methodology :
- FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretching at 1150–1350 cm, triazine ring vibrations at 1500–1600 cm) .
- Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H] peaks at m/z 350–450) and detect degradation products .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition temperatures typically exceed 200°C .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina and Multiwfn predict the binding interactions and electronic properties of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding to biological targets (e.g., enzymes or receptors). Set grid parameters to cover active sites (e.g., 25 Å) and run simulations with Lamarckian genetic algorithms. Analyze binding energies (ΔG ≤ -8 kcal/mol indicates strong affinity) and hydrogen-bonding patterns .
- Electronic Analysis : Apply Multiwfn to calculate electrostatic potential (ESP) maps and local ionization potentials. Identify electron-deficient regions (e.g., triazine ring) for nucleophilic attack or charge-transfer interactions .
Q. What strategies resolve contradictions in biological activity data across derivatives of this compound?
- Methodology :
- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like Hammett constants (σ), molar refractivity, and dipole moments. Validate with leave-one-out cross-validation (R > 0.8) .
- Meta-Analysis : Compare IC values from multiple studies (e.g., antimicrobial activity: 2–50 µM; anticancer activity: 1–20 µM). Statistically correlate substituent effects (e.g., electron-withdrawing groups enhance anticancer potency) .
Q. How do environmental factors influence the degradation pathways of this compound?
- Methodology :
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via HPLC and identify metabolites (e.g., cleavage of sulfonamide bonds or triazine ring oxidation) .
- Photolysis Experiments : Expose to UV light (λ = 254–365 nm) and analyze photoproducts using LC-MS. Common pathways include hydroxylation or formation of trifluoromethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
